molecular formula C30H48O2Si B11833205 (R)-1-((tert-butyldiphenylsilyl)oxy)tetradecan-3-ol

(R)-1-((tert-butyldiphenylsilyl)oxy)tetradecan-3-ol

Cat. No.: B11833205
M. Wt: 468.8 g/mol
InChI Key: YBDSSSXEEOTGDO-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-((tert-butyldiphenylsilyl)oxy)tetradecan-3-ol is a useful research compound. Its molecular formula is C30H48O2Si and its molecular weight is 468.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-1-((tert-butyldiphenylsilyl)oxy)tetradecan-3-ol, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound is characterized by its unique silyl ether functional group, which enhances its stability and solubility in organic solvents. The synthesis of this compound typically involves multi-step organic reactions, including asymmetric synthesis techniques that yield high enantiomeric purity. For instance, one method described the use of L-malic acid as a chiral template, resulting in enantiomerically pure intermediates that facilitate the final product's formation .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Notably, it exhibited selective toxicity towards breast cancer cells while sparing normal cells. The compound's ability to induce apoptosis in cancer cells was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations as low as 10 µg/mL, the compound inhibited bacterial growth by over 50%, demonstrating its potential use in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects revealed that this compound significantly reduced edema in a carrageenan-induced paw edema model. Histological analysis showed decreased leukocyte infiltration and reduced expression of inflammatory markers, supporting its therapeutic potential in inflammatory conditions .

Data Summary Table

Biological Activity Effect Study Reference
AntimicrobialInhibits growth of Gram-positive/negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cells

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to (R)-1-((tert-butyldiphenylsilyl)oxy)tetradecan-3-ol exhibit notable antimicrobial activity. For instance, derivatives of silanol compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often attributed to the presence of hydrophobic alkyl chains that facilitate membrane penetration .

Antioxidant Activity

Research has also highlighted the antioxidant properties of related silyl compounds. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The incorporation of the tert-butyldiphenylsilyl group enhances the electron-donating ability of the molecule, contributing to its antioxidant potential .

Drug Delivery Systems

The unique structural features of this compound make it a candidate for drug delivery systems. Its hydrophobic nature allows for encapsulation of hydrophobic drugs, improving their solubility and bioavailability. Studies have demonstrated that silyl ethers can enhance the stability of drug formulations, making them suitable for various therapeutic applications .

Antitumor Activity

There is emerging evidence suggesting that silylated compounds have potential as antitumor agents. Certain derivatives have been tested for their ability to inhibit tumor cell growth in vitro and in vivo. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several silylated compounds against Pseudomonas aeruginosa and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential use as alternative antimicrobial agents .

Study 2: Drug Delivery Applications

In another case study, this compound was utilized in formulating a liposomal drug delivery system. The study found that incorporating this compound improved the encapsulation efficiency of anticancer drugs, leading to enhanced therapeutic outcomes in animal models .

Summary of Findings

The applications of this compound are diverse and promising across multiple domains:

Application Description
Antimicrobial Activity Effective against various bacterial strains; potential as an alternative antibiotic.
Antioxidant Properties Scavenges free radicals; reduces oxidative stress.
Drug Delivery Systems Enhances solubility and stability of hydrophobic drugs; improves bioavailability.
Antitumor Activity Shows potential in inhibiting tumor growth; modulates apoptosis pathways.

Q & A

Q. Basic: What are the common synthetic routes for preparing (R)-1-((tert-butyldiphenylsilyl)oxy)tetradecan-3-ol?

The compound is typically synthesized via hydroxyl-directed stereoselective reactions. A key method involves diboration of alkenes using reagents like B₂(pin)₂ in the presence of Cs₂CO₃ and tetrahydrofuran (THF), followed by chiral resolution via supercritical fluid chromatography (SFC) on columns such as Chiracel OD-H . The TBDPS group is introduced to protect the hydroxyl group early in the synthesis, ensuring regioselectivity in subsequent steps. Characterization often involves HRMS (e.g., ESI-TOF m/z 383.24008 for related intermediates) and IR spectroscopy to confirm functional groups .

Q. Basic: How is enantiomeric purity validated for this compound?

Chiral SFC is the gold standard for determining enantiomeric excess (ee). For example, Chiracel OD-H columns (3% isopropanol, 35°C, 3 mL/min) resolve enantiomers with baseline separation, as demonstrated in analogous TBDPS-protected alcohols . Additionally, ¹³C NMR in CDCl₃ at 126 MHz can reveal diastereotopic splitting in chiral centers, though SFC offers higher sensitivity for ee quantification .

Q. Advanced: What experimental strategies prevent premature deprotection of the TBDPS group during multi-step synthesis?

Premature cleavage of the TBDPS group can occur under acidic or fluoride-rich conditions. To mitigate this:

  • Use aprotic solvents (e.g., THF, DCM) and avoid reagents like TBAF until the final deprotection step.
  • Monitor reaction progress via TLC or LC-MS to detect early deprotection.
  • Stabilize intermediates by maintaining inert atmospheres (N₂/Ar) and low temperatures (0–4°C) during sensitive steps, as shown in ozonolysis and Dess-Martin oxidations of related compounds .

Q. Advanced: How do reaction conditions influence stereochemical outcomes in TBDPS-protected intermediates?

The stereochemistry is highly sensitive to reaction parameters:

  • Catalysts : Asymmetric catalysis using Feringa ligands (e.g., (aS,S,S)-configured ligands) ensures enantioselective amination or diboration, achieving >90% ee in optimized cases .
  • Temperature : Lower temperatures (e.g., 0°C) favor kinetic control, reducing racemization.
  • Solvent polarity : Polar solvents like THF enhance ion-pairing in SN2 mechanisms, critical for retaining configuration during substitutions .

Q. Basic: What analytical techniques are essential for characterizing this compound?

  • HRMS : Confirms molecular weight (e.g., m/z 383.24032 for C₂₄H₃₅O₂Si ).
  • ¹H/¹³C NMR : Detects chemical shifts for the TBDPS group (e.g., tert-butyl protons at δ 1.05 ppm, aromatic protons at δ 7.4–7.7 ppm) and hydroxyl-bearing carbons .
  • IR Spectroscopy : Identifies O-H stretches (~3400 cm⁻¹) and Si-O bonds (~1100 cm⁻¹) .

Q. Advanced: How can biocatalytic methods improve the synthesis of chiral TBDPS-protected alcohols?

Lipases (e.g., Thermomyces lanuginosus lipase immobilized on Immobead 150) enable enantioselective acylations or hydrolyses under mild conditions. For example, continuous packed-bed reactors achieve >95% ee in synthesizing (S)-7-((TBDPS)oxy)hept-1-yn-4-ol, a key intermediate for eribulin . This approach reduces reliance on harsh reagents and simplifies downstream purification.

Q. Advanced: How are data contradictions resolved when characterizing stereochemical instability?

Contradictions between NMR and SFC data often arise from dynamic processes (e.g., rotamer interconversion). Strategies include:

  • Variable-temperature NMR to "freeze" conformers (e.g., at –40°C).
  • Computational modeling (DFT) to predict stable conformers and compare with experimental shifts.
  • Cross-validation using multiple techniques (e.g., X-ray crystallography for absolute configuration) .

Q. Basic: What safety precautions are necessary when handling this compound?

While not classified as hazardous under GHS, standard lab precautions apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation of silica-based byproducts.
  • Dispose of waste via approved protocols for organosilicon compounds, as outlined in OSHA and EU safety guidelines .

Q. Advanced: What role does the TBDPS group play in directing regioselectivity in cross-coupling reactions?

The bulky TBDPS group sterically shields specific sites, enabling selective functionalization. For instance, in Suzuki-Miyaura couplings, the TBDPS-protected hydroxyl prevents undesired interactions at the Pd catalyst, directing aryl groups to the desired position . This strategy is critical in synthesizing complex targets like sulfonamides and sulfones .

Q. Advanced: How are continuous flow systems applied to TBDPS-protected intermediates?

Continuous flow reactors enhance reproducibility in large-scale synthesis. For example, packed-bed systems with immobilized lipases achieve 80% conversion in <2 hours for chiral alcohols, minimizing batch-to-batch variability . Parameters like residence time and catalyst loading are optimized via DOE (Design of Experiments) to balance yield and enantioselectivity.

Properties

Molecular Formula

C30H48O2Si

Molecular Weight

468.8 g/mol

IUPAC Name

(3R)-1-[tert-butyl(diphenyl)silyl]oxytetradecan-3-ol

InChI

InChI=1S/C30H48O2Si/c1-5-6-7-8-9-10-11-12-15-20-27(31)25-26-32-33(30(2,3)4,28-21-16-13-17-22-28)29-23-18-14-19-24-29/h13-14,16-19,21-24,27,31H,5-12,15,20,25-26H2,1-4H3/t27-/m1/s1

InChI Key

YBDSSSXEEOTGDO-HHHXNRCGSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O

Canonical SMILES

CCCCCCCCCCCC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.